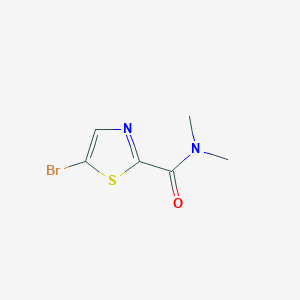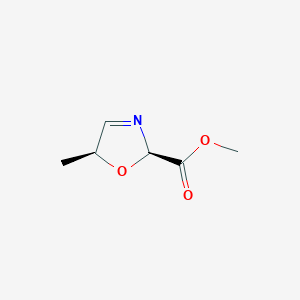![molecular formula C9H8N2O3 B12869347 4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
4-Ethyl-2-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the fourth position and a nitro group at the second position on the benzoxazole ring
Preparation Methods
The synthesis of 4-Ethyl-2-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with ethyl-substituted benzoyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as POCl3. The reaction mixture is typically heated to around 90°C for several hours to ensure complete cyclization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
4-Ethyl-2-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common reagents used in these reactions include LiAlH4 for reduction, sodium hydride (NaH) for substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethyl-2-nitrobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-nitrobenzo[d]oxazole largely depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. For example, some derivatives inhibit cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The nitro group can also undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular targets.
Comparison with Similar Compounds
4-Ethyl-2-nitrobenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Lacks the nitro group and has different chemical reactivity and biological activity.
4-Nitrobenzoxazole: Similar in structure but lacks the ethyl group, leading to different physical and chemical properties.
2-Amino-4-ethylbenzoxazole: Contains an amino group instead of a nitro group, resulting in different biological activities.
The uniqueness of this compound lies in the combination of the ethyl and nitro groups, which confer specific chemical reactivity and potential biological activities not seen in other derivatives .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-ethyl-2-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C9H8N2O3/c1-2-6-4-3-5-7-8(6)10-9(14-7)11(12)13/h3-5H,2H2,1H3 |
InChI Key |
YLOZELIGAVVKRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)






![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)

![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)




